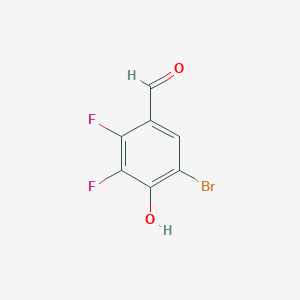
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3BrF2O2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde typically involves the bromination and fluorination of 4-hydroxybenzaldehyde. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination and fluorination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other interactions. These properties enable the compound to modulate biological activities and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks fluorine atoms.
2,3-Difluoro-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains two bromine atoms instead of one bromine and two fluorine atoms.
Uniqueness
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a benzaldehyde backbone substituted with bromine and fluorine atoms, as well as a hydroxyl group. The molecular formula is C7H4BrF2O, with a molecular weight of approximately 236.998 Da. The presence of these functional groups suggests potential for diverse chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound possess notable antimicrobial properties. For instance, studies on related 4-hydroxybenzaldehyde derivatives have demonstrated significant activity against pathogens such as Alternaria solani and Fusarium graminearum at concentrations as low as 50 µg/mL .
Antifungal Activity
A study highlighted the antifungal properties of brominated phenolic compounds, suggesting that the presence of bromine enhances the antifungal efficacy . Although specific data on this compound is not available, the general trend indicates potential antifungal applications.
Table 1: Summary of Biological Activities of Related Compounds
Synthesis and Applications
This compound can be synthesized through various methods involving Lewis acid-promoted reactions. These synthetic routes are optimized for yield and purity, making the compound suitable for both research and industrial applications. The compound's unique properties make it a candidate for further exploration in drug development and material sciences.
Properties
Molecular Formula |
C7H3BrF2O2 |
|---|---|
Molecular Weight |
237.00 g/mol |
IUPAC Name |
5-bromo-2,3-difluoro-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(2-11)5(9)6(10)7(4)12/h1-2,12H |
InChI Key |
UHZJKFJIZMKEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















